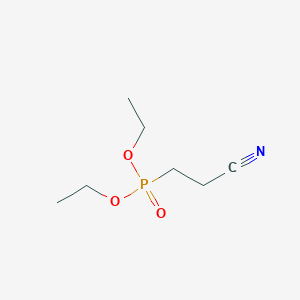

Diethyl (2-cyanoethyl)phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-diethoxyphosphorylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOZIDLMPNCNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143803 | |

| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10123-62-3 | |

| Record name | Diethyl (2-cyanoethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10123-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010123623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (2-cyanoethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-cyanoethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (2-cyanoethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl (2-cyanoethyl)phosphonate CAS number and properties

An In-depth Technical Guide to Diethyl (2-cyanoethyl)phosphonate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound, identified by its CAS number 10123-62-3, is an organophosphorus compound of significant interest in modern organic synthesis and medicinal chemistry.[1][2] As a versatile synthetic intermediate, its utility is primarily anchored in its phosphonate functionality coupled with a reactive cyanoethyl group.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a particular focus on its role in the construction of complex molecular architectures relevant to pharmaceuticals.

Phosphonates are widely recognized in drug design as stable bioisosteres of natural phosphates and carboxylates.[3][4] The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, a stark contrast to the labile phosphoester bond in natural phosphates.[5] This inherent stability makes phosphonate-containing molecules valuable as enzyme inhibitors, antiviral agents, and bone-targeting drugs.[3][4] this compound serves as a key building block for introducing this critical pharmacophore, enabling the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10123-62-3 | [1][2][6][7] |

| Molecular Formula | C₇H₁₄NO₃P | [1][7][8] |

| Molecular Weight | 191.16 g/mol | [6][8] |

| Appearance | Colorless to light yellow liquid | [2][8] |

| Density | 1.08 g/mL at 25 °C | [6][8] |

| Boiling Point | 110 °C at 0.1 mmHg | [6][8] |

| Refractive Index (n20/D) | 1.4380 | [6][8] |

| InChI Key | LDOZIDLMPNCNDI-UHFFFAOYSA-N | [1][6] |

| SMILES | CCOP(=O)(CCC#N)OCC | [1][6] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While specific spectra are instrument-dependent, typical spectral features are as follows:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the two ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂) and the two methylene groups of the cyanoethyl chain, which will appear as complex multiplets due to coupling with both adjacent protons and the phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, the two methylene carbons of the cyanoethyl chain, and the nitrile carbon.

-

³¹P NMR: The phosphorus NMR spectrum will display a single resonance characteristic of a phosphonate ester.

-

FT-IR: The infrared spectrum is characterized by a strong absorption band for the nitrile group (C≡N) around 2240 cm⁻¹ and a strong P=O stretch typically found in the 1250 cm⁻¹ region.[9]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Michael addition of diethyl phosphite to acrylonitrile. This reaction is typically base-catalyzed and proceeds with high yield.

Reaction Mechanism: Base-Catalyzed Michael Addition

The synthesis involves the deprotonation of diethyl phosphite by a base to form a nucleophilic phosphite anion. This anion then undergoes a conjugate addition to the electrophilic double bond of acrylonitrile. Subsequent protonation of the resulting carbanion yields the final product.

Caption: Synthesis of this compound via Michael Addition.

Detailed Experimental Protocol

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Charge the flask with diethyl phosphite.

-

Catalyst: Add a catalytic amount of a suitable base, such as sodium ethoxide or potassium tert-butoxide, to the flask.

-

Addition: Add acrylonitrile dropwise to the stirred solution via the dropping funnel. An exothermic reaction may occur, so controlled addition and external cooling (e.g., an ice bath) may be necessary to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Workup: Upon completion, neutralize the catalyst with a weak acid (e.g., acetic acid). The reaction mixture can then be concentrated under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.

Core Reactivity: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction provides a reliable and stereoselective method for the formation of alkenes, particularly α,β-unsaturated nitriles, from aldehydes and ketones.[12]

The HWE reaction offers several advantages over the classical Wittig reaction:

-

The phosphonate carbanion is more nucleophilic and generally more reactive than the corresponding phosphonium ylide.[10]

-

It can react with a wider range of aldehydes and ketones, including sterically hindered ones.[11]

-

The byproduct, a water-soluble dialkyl phosphate salt, is easily removed during aqueous workup, simplifying product purification.[10][11]

Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through several key steps. First, a strong base deprotonates the carbon alpha to the phosphonate group, forming a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This addition forms an intermediate oxaphosphetane, which then collapses to yield the alkene and a phosphate byproduct. The reaction generally favors the formation of the (E)-alkene due to thermodynamic control in the formation of the key intermediates.[10][13]

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) Reaction.

Experimental Protocol: Synthesis of an α,β-Unsaturated Nitrile

-

Preparation of the Carbanion: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in a dry aprotic solvent (e.g., THF or DME).[11]

-

Deprotonation: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., NaH, n-BuLi, or KHMDS) portion-wise or dropwise.[11][13] Stir the mixture for 30-60 minutes to ensure complete formation of the carbanion.

-

Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone in the same dry solvent to the carbanion solution dropwise, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until completion as monitored by TLC.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated nitrile.

Applications in Drug Discovery and Development

The phosphonate group is a key structural motif in medicinal chemistry, and reagents like this compound are instrumental in its incorporation.[3] Phosphonate-containing drugs often function as transition-state analogues, inhibiting enzymes that process phosphate or pyrophosphate substrates.[4]

Notable applications include:

-

Antiviral Agents: Acyclic nucleoside phosphonates are a major class of antiviral drugs. The phosphonate moiety mimics the first phosphate group of a nucleotide, bypassing the often rate-limiting initial phosphorylation step required for activation.[5] this compound can be used to synthesize precursors for these important therapeutics.

-

Anticancer Agents: The farnesyl pyrophosphate synthase enzyme is a target for nitrogen-containing bisphosphonates, which are used to treat bone-resorption disorders and are also being investigated as anticancer targets.[4][14] The synthetic principles enabled by HWE reagents are relevant to the development of novel enzyme inhibitors in oncology.

-

Enzyme Inhibitors: The compound is used to synthesize inhibitors for enzymes such as phospholipase A2 and triose phosphate isomerase.[8]

-

HIV-1 Antivirals: It has been used as a reactant in the amination and stereoselective olefination for the synthesis of HIV-1 antivirals.[8]

Safety and Handling

This compound is an irritant and requires careful handling in a well-ventilated fume hood.

-

Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Statements: Avoid breathing mist/vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[6]

-

Personal Protective Equipment (PPE): Standard PPE includes safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. An appropriate respirator should be used if ventilation is inadequate.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.[6]

Conclusion

This compound is a high-value reagent for synthetic and medicinal chemists. Its robust synthesis and predictable reactivity in the Horner-Wadsworth-Emmons reaction make it an essential tool for the stereoselective formation of C-C double bonds and the introduction of the cyano group. Its primary contribution lies in facilitating the construction of α,β-unsaturated nitriles, which are versatile precursors for a wide range of biologically active molecules. For professionals in drug development, this compound provides a reliable pathway to incorporate the phosphonate pharmacophore, a critical component in the design of stable and effective enzyme inhibitors, particularly in antiviral and anticancer research. Proper understanding of its properties, synthesis, and handling is paramount to leveraging its full synthetic potential.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS 10123-62-3: this compound [cymitquimica.com]

- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 4. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. This compound 95 10123-62-3 [sigmaaldrich.com]

- 7. CAS 10123-62-3 | 8177-1-26 | MDL MFCD00013825 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]

- 9. This compound 95(10123-62-3) 1H NMR [m.chemicalbook.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (2-cyanoethyl)phosphonate

Foreword: The Significance of Diethyl (2-cyanoethyl)phosphonate in Modern Drug Discovery and Organic Synthesis

This compound [CAS Number: 10123-62-3] is a versatile organophosphorus compound that has garnered significant interest within the scientific community.[1][2][3] Its unique molecular architecture, featuring a reactive cyanoethyl group coupled with a phosphonate moiety, renders it a valuable building block in a multitude of synthetic applications. For researchers, scientists, and professionals in drug development, a thorough understanding of its synthesis and characterization is paramount for its effective utilization. This guide provides a comprehensive exploration of this compound, from its synthesis via the venerable Michaelis-Arbuzov reaction to its meticulous characterization using modern analytical techniques. The insights provided herein are grounded in established chemical principles and aim to equip the reader with the practical knowledge necessary for the successful preparation and validation of this important synthetic intermediate.

I. Strategic Synthesis: The Michaelis-Arbuzov Reaction

The synthesis of this compound is most effectively achieved through the Michaelis-Arbuzov reaction, a cornerstone of carbon-phosphorus bond formation.[4] This reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[4]

Reaction Rationale and Mechanistic Insight

The choice of the Michaelis-Arbuzov reaction is predicated on its reliability and efficiency in forming the stable C-P bond. The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of an alkyl halide, such as 3-chloropropionitrile. This step results in the formation of a phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium salt. This leads to the formation of the final phosphonate product and a volatile ethyl halide byproduct.

The thermodynamic driving force for this reaction is the formation of the very stable phosphoryl (P=O) bond.

Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.

II. Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound. The quantities and conditions have been optimized for a laboratory-scale preparation, ensuring a high yield of the desired product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Triethyl phosphite | 166.16 | 41.5 g (43.0 mL) | 0.25 |

| 3-Chloropropionitrile | 89.53 | 17.9 g (16.0 mL) | 0.20 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging the Flask: The flask is charged with triethyl phosphite (41.5 g, 0.25 mol).

-

Addition of Alkyl Halide: 3-Chloropropionitrile (17.9 g, 0.20 mol) is added dropwise from the dropping funnel to the stirred triethyl phosphite over a period of 30 minutes.

-

Reaction Conditions: The reaction mixture is then heated to 140-150 °C in an oil bath and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by observing the cessation of ethyl chloride evolution.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is distilled under reduced pressure to remove any unreacted starting materials and the desired this compound is collected as a colorless to pale yellow oil.

Caption: Experimental workflow for the synthesis of this compound.

III. Rigorous Characterization: Confirming Identity and Purity

The identity and purity of the synthesized this compound must be unequivocally confirmed through a battery of analytical techniques. The following sections detail the expected outcomes from these analyses.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄NO₃P |

| Molecular Weight | 191.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 110 °C at 0.1 mmHg[2] |

| Density | 1.08 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.4380[3] |

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and connectivity of the different types of protons in the molecule. The expected signals are:

-

A triplet corresponding to the methyl protons of the ethoxy groups.

-

A multiplet (quartet of doublets) for the methylene protons of the ethoxy groups, showing coupling to both the adjacent methyl protons and the phosphorus atom.

-

Two multiplets for the two methylene groups of the cyanoethyl chain, with coupling to each other and to the phosphorus atom.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The spectrum will be characterized by:

-

Signals for the methyl and methylene carbons of the ethoxy groups, with the methylene carbon showing coupling to the phosphorus atom.

-

Signals for the carbons of the cyanoethyl group, with the carbon adjacent to the phosphorus showing a large coupling constant.

-

A signal for the nitrile carbon.

-

-

³¹P NMR (Phosphorus-31 NMR): The ³¹P NMR spectrum is a crucial tool for confirming the formation of the phosphonate. A single peak is expected in the characteristic region for phosphonates.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic absorption bands for this compound are:

-

C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

-

P=O stretch: A strong, sharp band in the region of 1250-1200 cm⁻¹.

-

P-O-C stretch: Strong bands in the 1170-950 cm⁻¹ region.

-

C-H stretch: Bands in the 3000-2850 cm⁻¹ region.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (191.16 g/mol ).

IV. Applications in Drug Development and Organic Synthesis

The utility of this compound extends to various facets of chemical synthesis and drug discovery. The cyano group can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a gateway to a diverse range of molecules. Furthermore, the phosphonate moiety is a key component in the Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective synthesis of alkenes.[5]

V. Conclusion: A Versatile and Indispensable Reagent

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Michaelis-Arbuzov reaction stands as a robust and efficient method for its preparation, and a combination of spectroscopic techniques provides a reliable means of confirming its structure and purity. As a versatile intermediate, this compound will undoubtedly continue to play a vital role in the advancement of organic synthesis and the development of new therapeutic agents.

References

An In-depth Technical Guide to the Spectral Analysis of Diethyl (2-cyanoethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for Diethyl (2-cyanoethyl)phosphonate, a versatile intermediate in organic synthesis. Understanding the spectral characteristics of this compound is paramount for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights into the interpretation of its spectral fingerprint.

Introduction to this compound and its Spectroscopic Characterization

This compound (CAS No. 10123-62-3) is an organophosphorus compound featuring a phosphonate functional group and a nitrile moiety.[1] Its unique structure makes it a valuable reagent in various chemical transformations. Accurate and unambiguous characterization of this molecule is crucial for its effective application in research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for confirming the structure and purity of this compound. Each technique offers a unique window into the molecular architecture, providing complementary information that, when combined, delivers a comprehensive structural profile.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The spectrum of this compound is characterized by distinct signals for the ethyl and cyanoethyl moieties.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 4H | O-CH₂ -CH₃ |

| ~2.8 | Multiplet | 2H | P-CH₂-CH₂ -CN |

| ~2.2 | Multiplet | 2H | P-CH₂ -CH₂-CN |

| ~1.3 | Triplet | 6H | O-CH₂-CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation:

-

The quartet at approximately 4.1 ppm is characteristic of the methylene protons of the two ethoxy groups, split by the adjacent methyl protons.

-

The two multiplets in the upfield region correspond to the two methylene groups of the cyanoethyl chain. The complexity of these signals arises from both proton-proton and proton-phosphorus coupling.

-

The triplet at around 1.3 ppm is assigned to the six equivalent protons of the two methyl groups, split by the adjacent methylene protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~117 | C N |

| ~63 | O-C H₂-CH₃ |

| ~26 | P-C H₂-CH₂-CN |

| ~18 | P-CH₂-C H₂-CN |

| ~16 | O-CH₂-C H₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation:

-

The signal at approximately 117 ppm is characteristic of the nitrile carbon.

-

The peak around 63 ppm corresponds to the methylene carbons of the ethoxy groups.

-

The signals for the two methylene carbons of the cyanoethyl chain appear at distinct chemical shifts due to their different proximities to the phosphorus atom and the nitrile group.

-

The upfield signal at roughly 16 ppm is assigned to the methyl carbons of the ethoxy groups.

³¹P NMR Spectral Data

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. For diethyl alkyl phosphonates, the ³¹P chemical shifts are influenced by the inductive effects of the alkyl group attached to the phosphorus atom.[2] Electron-withdrawing groups, such as the cyanoethyl group, will decrease the electron density at the phosphorus nucleus, leading to a downfield shift.[2]

Expected Chemical Shift (δ) ppm: ~ +25 to +35 ppm (relative to 85% H₃PO₄)

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and ³¹P NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous. Filter if any solid particles are present.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to achieve optimal resolution and lineshape.

-

For ³¹P NMR, use a broadband probe tuned to the phosphorus frequency and reference the spectrum to an external standard of 85% H₃PO₄.[2]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use proton decoupling to simplify the spectrum and enhance sensitivity. A longer acquisition time or a higher sample concentration may be necessary.

-

³¹P NMR: Acquire the spectrum with proton decoupling.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for the C≡N, P=O, P-O-C, and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretching (alkyl) |

| ~2250 | Medium-Strong, Sharp | C≡N stretching (nitrile) |

| ~1250 | Strong | P=O stretching (phosphonate) |

| ~1030 | Strong | P-O-C stretching |

Note: The exact peak positions may vary slightly.

Interpretation:

-

C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the ethyl and cyanoethyl groups.

-

C≡N Stretching: A sharp and intense peak around 2250 cm⁻¹ is a clear indicator of the nitrile functional group. The C≡N stretching vibration typically appears in the 2260-2240 cm⁻¹ range for saturated nitriles.[3]

-

P=O Stretching: The strong absorption at approximately 1250 cm⁻¹ is characteristic of the phosphoryl group (P=O) in phosphonates.

-

P-O-C Stretching: The strong band around 1030 cm⁻¹ is assigned to the stretching vibrations of the P-O-C linkages.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following protocol for Attenuated Total Reflectance (ATR)-FTIR is recommended:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

-

Record a background spectrum to account for atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Mass Spectral Data

For this compound (Molecular Formula: C₇H₁₄NO₃P), the expected molecular weight is approximately 191.16 g/mol .[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191.

Expected Fragmentation Pattern:

The fragmentation of diethyl alkylphosphonates in EI-MS often involves the loss of ethylene from the ethoxy groups via a McLafferty-type rearrangement, as well as cleavage of the P-C and C-C bonds.

A plausible fragmentation pathway is outlined below:

Caption: Proposed EI-MS fragmentation pathway.

Interpretation of Key Fragments:

-

m/z 163: Loss of an ethylene molecule (28 Da) from the molecular ion.

-

m/z 146: Loss of an ethoxy radical (45 Da).

-

m/z 138: Cleavage of the P-C bond with the loss of the cyanoethyl radical (53 Da).

-

m/z 137: A common fragment for diethyl phosphonates corresponding to the [P(O)(OC₂H₅)₂]⁺ ion.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 70 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 250).

-

-

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while ³¹P NMR provides a specific fingerprint for the phosphonate moiety. IR spectroscopy identifies the key functional groups, notably the nitrile and phosphoryl groups. Mass spectrometry confirms the molecular weight and provides valuable information about the compound's fragmentation behavior. By understanding and applying these spectroscopic techniques and their interpretation, researchers, scientists, and drug development professionals can confidently utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Diethyl (2-cyanoethyl)phosphonate: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Diethyl (2-cyanoethyl)phosphonate, a versatile organophosphorus compound with significant applications in organic synthesis and drug development. The guide delves into its chemical structure and nomenclature, details a robust synthetic protocol, and offers an in-depth analysis of its spectroscopic properties. Furthermore, it explores the reactivity of its key functional groups and highlights its utility as a precursor in the synthesis of various valuable molecules, including antiviral agents and enzyme inhibitors. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, agrochemical development, and material science who are interested in leveraging the unique chemical properties of this important reagent.

Introduction

This compound, a stable and versatile organophosphorus reagent, has emerged as a valuable building block in modern organic synthesis. Characterized by the presence of both a phosphonate and a nitrile functional group, this compound offers a unique combination of reactivity that enables a wide range of chemical transformations. Its utility is particularly pronounced in the construction of complex molecular architectures, finding applications in the synthesis of pharmaceuticals, agrochemicals, and novel materials[1][2]. The phosphonate moiety provides a handle for various phosphorus-based reactions, most notably the Horner-Wadsworth-Emmons olefination, while the cyano group can be readily transformed into other functional groups or participate in cycloaddition reactions. This guide aims to provide a detailed and practical understanding of this compound, from its fundamental properties to its application in advanced synthetic methodologies.

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the structural features and systematic naming conventions for this compound.

Chemical Structure

The molecular structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a 2-cyanoethyl group. The phosphorus atom is pentavalent and tetrahedral.

Caption: 2D Chemical Structure of this compound.

IUPAC Name and Other Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-(diethoxyphosphoryl)propanenitrile [3][4].

Common synonyms and identifiers are provided in the table below for easy reference.

| Identifier | Value |

| CAS Number | 10123-62-3[1] |

| Molecular Formula | C₇H₁₄NO₃P[2] |

| Molecular Weight | 191.16 g/mol [1] |

| Synonyms | (2-Cyanoethyl)phosphonic acid diethyl ester, 3-(Diethylphosphono)propionitrile[1][4] |

| InChI Key | LDOZIDLMPNCNDI-UHFFFAOYSA-N[1] |

| SMILES | CCOP(=O)(CCC#N)OCC[1] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction . This powerful reaction forms a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide[5].

Reaction Principle

The Michaelis-Arbuzov reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic carbon of an alkyl halide, in this case, 3-chloropropionitrile. This is followed by the dealkylation of the resulting phosphonium salt by the displaced halide ion to yield the final phosphonate product.

References

- 1. CAS 10123-62-3: this compound [cymitquimica.com]

- 2. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]

- 3. Diethyl cyanomethylphosphonate(2537-48-6) 1H NMR spectrum [chemicalbook.com]

- 4. 二乙基(2-氰乙基)膦酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility and Stability of Diethyl (2-cyanoethyl)phosphonate

Executive Summary

Diethyl (2-cyanoethyl)phosphonate is a versatile organophosphorus compound utilized in organic synthesis, particularly as an intermediate in the preparation of agrochemicals and pharmaceuticals.[1] Its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This guide provides an in-depth analysis of these characteristics, offering both theoretical grounding and practical, field-proven methodologies for their assessment. We will explore the key factors governing the compound's behavior in solution, detail its degradation pathways, and present robust protocols for empirical determination of its solubility and stability profiles. The overarching goal is to equip researchers with the necessary knowledge to effectively handle, store, and utilize this important synthetic reagent.

Physicochemical Properties

A foundational understanding of this compound begins with its core physical and chemical properties. These constants are critical for experimental design, from reaction setup to purification and analysis.

| Property | Value | Source(s) |

| CAS Number | 10123-62-3 | [1][2] |

| Molecular Formula | C₇H₁₄NO₃P | [1][3] |

| Molecular Weight | 191.16 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | ~1.08 g/mL at 25 °C | [2][4] |

| Boiling Point | 110 °C at 0.1 mmHg | [2][4] |

| Refractive Index | n20/D ~1.4380 | [2] |

| SMILES | CCOP(=O)(CCC#N)OCC | [2] |

Solubility Profile

The solubility of a reagent dictates its utility in different reaction media and is a critical parameter for purification and formulation.

General Solubility Characteristics

This compound exhibits a solubility profile typical of a moderately polar organic ester. It is readily soluble in a range of common organic solvents but shows limited solubility in water.[1] This behavior is governed by the molecule's structure: the polar phosphonate (P=O) and nitrile (C≡N) groups confer some polarity, while the diethyl ester and ethyl chain components contribute to its organosoluble nature.

Qualitative Solubility Data

The following table summarizes the observed solubility in common laboratory solvents. This data is essential for selecting appropriate media for chemical reactions, chromatographic purification, and analytical sample preparation.

| Solvent | Formula | Type | Qualitative Solubility |

| Water | H₂O | Highly Polar Protic | Limited / Poor[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[5] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble[5] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Hexanes | C₆H₁₄ | Nonpolar | Likely Soluble |

Note: "Soluble" is generally defined as >10 mg/mL. This table is a guide; empirical verification is recommended for specific applications.

Chemical Stability

The stability of this compound is a critical consideration for its synthesis, purification, storage, and application. Phosphonate esters, as a class, are susceptible to degradation, primarily through hydrolysis.[6][7]

Overview of Phosphonate Ester Stability

The stability of a phosphonate ester is not absolute and is highly dependent on environmental factors. The key variables that influence the rate of degradation are:

-

pH: Hydrolysis is catalyzed under both acidic and basic conditions.[7][8] Neutral pH (≈7) generally affords the greatest stability.[9]

-

Temperature: Degradation rates increase with temperature, following general principles of chemical kinetics.[7][9]

-

Steric and Electronic Effects: The electronic nature of substituents can influence the electrophilicity of the phosphorus atom, while steric hindrance around the phosphorus center can impede nucleophilic attack.[9]

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound. This process involves the cleavage of the phosphoester (P-O) bonds.

Under acidic conditions, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis occurs stepwise, first yielding the phosphonic acid monoester and finally the corresponding phosphonic acid.[8][10]

In the presence of a base, two primary reactions can occur. The first is the irreversible saponification of the ester groups via nucleophilic attack by a hydroxide ion on the phosphorus atom.[8]

A second, and equally important, pathway under basic conditions is the potential for de-cyanoethylation. The cyanoethyl group is a known protecting group in organic synthesis that is readily cleaved by base via an elimination reaction.[11] This results in the formation of acrylonitrile and a diethyl phosphonate anion. This reactivity is a crucial consideration, as it represents a degradation pathway distinct from simple ester hydrolysis.

Caption: Primary degradation pathways under acidic and basic conditions.

Thermal Stability

Recommended Experimental Protocols

To ensure the integrity and suitability of this compound for a given application, empirical assessment of its solubility and stability is paramount. The following protocols provide a robust framework for these evaluations.

Protocol for Qualitative Solubility Determination

This protocol establishes the approximate solubility of the compound in various solvents, a crucial first step for reaction and purification design.

Caption: Experimental workflow for qualitative solubility assessment.

Methodology:

-

Preparation: Accurately weigh approximately 10 mg of this compound into a clear glass vial.

-

Solvent Addition: Add the selected solvent (e.g., water, ethanol, DCM) in a small, fixed increment (e.g., 100 µL).

-

Equilibration: Vigorously agitate the vial using a vortex mixer for 1-2 minutes. Allow it to stand at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect the solution against a dark background. If the solution is completely clear with no visible particles, the compound is considered soluble at that concentration.

-

Titration (if necessary): If solid remains, continue adding solvent in fixed increments, vortexing after each addition, until the solid dissolves or a total volume of 1 mL is reached.

-

Classification: Calculate the approximate solubility and classify as Soluble (>100 mg/mL), Sparingly Soluble (10-100 mg/mL), or Insoluble (<10 mg/mL).

Protocol for Forced Degradation (Stability) Study

This protocol is designed to identify potential degradation products and determine the intrinsic stability of the compound under stress conditions. It is a cornerstone of drug development and chemical stability assessment.

Caption: Workflow for a forced degradation stability study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60 °C.

-

Basic: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.

-

Thermal: Add an equal volume of water. Incubate at 60 °C.

-

Control: Add an equal volume of water. Keep at room temperature, protected from light.

-

-

Time Points: Collect samples from each vial at specified time points (e.g., 0, 2, 8, 24 hours).

-

Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to halt the degradation reaction. Dilute all samples to the same final concentration.

-

Analysis: Analyze all samples, including the control, using a validated stability-indicating analytical method (see Section 6.0).

-

Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed relative to the initial concentration.

Analytical Methodologies for Quantification

Accurate quantification of this compound and its potential degradants requires robust analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for purity assessment and stability studies of non-volatile organic compounds.

-

Principle: The technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.

-

Typical Conditions: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like phosphoric or formic acid for peak shaping) is a common starting point.[14]

-

Detection: A UV detector is suitable, as the phosphonate and nitrile groups have some UV absorbance at low wavelengths (e.g., 210 nm).

-

Causality: The key to a successful stability study is developing a "stability-indicating" method. This means the chromatographic conditions must be optimized to achieve baseline separation between the peak for the parent compound and all potential degradation product peaks. This ensures that a decrease in the parent peak area can be confidently attributed to degradation and not co-elution.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a uniquely powerful tool for analyzing organophosphorus compounds.

-

Principle: It directly observes the phosphorus nucleus, providing information about its chemical environment.

-

Application: This technique is exceptionally useful for monitoring the hydrolysis of phosphonate esters. The parent diethyl ester, the intermediate monoester, and the final phosphonic acid will each have a distinct and well-resolved signal (chemical shift) in the ³¹P NMR spectrum.[9]

-

Causality: Unlike chromatography, which relies on separating molecules in time, ³¹P NMR provides a direct, simultaneous snapshot of all phosphorus-containing species in the solution. By integrating the peak areas, one can directly determine the relative molar quantities of the parent compound and its hydrolyzed degradants, making it an excellent method for mechanistic and kinetic studies of degradation.[9]

Handling and Storage Recommendations

Based on the compound's known stability profile, the following handling and storage procedures are recommended to ensure its long-term integrity:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] For long-term storage, refrigeration (2-8 °C) is advised to minimize the rate of hydrolysis.

-

Handling: Avoid contact with strong acids, strong bases, and moisture. Use an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions to prevent exposure to atmospheric moisture.

-

Purification: When performing aqueous workups, minimize contact time and ensure any acidic or basic residues are thoroughly neutralized and removed before solvent evaporation.[9] If using silica gel chromatography, be aware that standard silica can be acidic; using neutralized silica or a different purification method may be necessary for sensitive applications.[9]

References

- 1. CAS 10123-62-3: this compound [cymitquimica.com]

- 2. (2-Cyanethyl)-phosphonsäure-diethylester 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]

- 5. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 6. Phosphonate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Diethyl (2-cyanoethyl)phosphonate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2-cyanoethyl)phosphonate is a versatile organophosphorus reagent widely employed in organic synthesis. Its utility in constructing carbon-phosphorus bonds makes it a valuable tool for medicinal chemists and drug development professionals.[1][] Applications include the synthesis of fluorescent substrates for enzyme assays, HIV-1 antivirals, and inhibitors of enzymes like triosephosphate isomerase.[1] However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and toxicological profile.

Hazard Identification and Risk Assessment

A critical first step in the safe handling of any chemical is a comprehensive understanding of its intrinsic hazards. This compound presents several potential risks that must be managed through appropriate engineering controls, personal protective equipment, and handling procedures.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available safety data sheets, this compound is classified as follows:

-

Skin Corrosion/Irritation: Causes skin irritation. Some sources indicate it may cause severe skin burns.[3][4]

-

Eye Damage/Irritation: Causes serious eye irritation. Some sources indicate it may cause severe eye damage.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Acute Toxicity (Oral, Dermal, Inhalation): While not consistently classified for acute toxicity, some sources suggest it may be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

Signal Word: Warning or Danger[3][4]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Due to the conflicting classifications, a conservative approach is warranted. Researchers should treat this compound as potentially corrosive to the skin and eyes and take all necessary precautions to prevent contact.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C7H14NO3P | [1] |

| Molecular Weight | 191.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 110 °C at 0.1 mmHg | [1][8] |

| Density | 1.08 g/mL at 25 °C | [1][8] |

| Refractive Index | n20/D 1.4380 | [1][8] |

| Flash Point | Not applicable |

The high boiling point and low vapor pressure at room temperature suggest that the primary exposure risk is through direct contact rather than inhalation of vapors under standard laboratory conditions. However, the risk of inhalation increases if the substance is heated or aerosolized.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls

The primary line of defense is to handle the chemical in a well-ventilated area.

-

Fume Hood: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[3][4]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5][9]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

-

Eye and Face Protection: Chemical safety goggles are required.[10] A face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[4]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin.[4]

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if there is a potential for inhalation exposure, such as during a spill cleanup outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidents and ensuring the integrity of the compound.

Handling

-

Avoid Contact: All direct contact with the skin, eyes, and clothing must be avoided.[3][4][10]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]

-

Controlled Dispensing: Use appropriate tools (e.g., pipettes, syringes) to transfer the liquid to minimize the risk of spills and splashes.

Storage

-

Container: Keep the container tightly closed to prevent contamination and potential reaction with moisture.[4][5][9]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][11] Seek immediate medical attention.[4][5][11]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.[5][11]

-

Inhalation: Move the individual to fresh air.[3][5][11] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[11] Seek immediate medical attention.[3][5][11]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3][5] Seek immediate medical attention.[3][5][11]

Spill and Leak Procedures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]

-

Collect the absorbed material into a suitable, labeled container for disposal.[4]

-

Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[3][12]

-

-

Large Spills:

-

Evacuate the laboratory and notify the appropriate emergency response team.

-

Prevent the spill from entering drains or waterways.[4]

-

Disposal Considerations

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

-

Waste Characterization: All waste containing this compound must be treated as hazardous waste.

-

Disposal Method: The preferred method of disposal is to send the waste to a licensed hazardous waste disposal facility.[4][5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]

-

Regulations: Always consult and adhere to local, state, and federal regulations regarding hazardous waste disposal.[9][13] Do not dispose of this chemical down the drain.[4][9]

Toxicological and Ecotoxicological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5][9] However, the available data indicates that it is an irritant to the skin, eyes, and respiratory system. As with many organophosphorus compounds, there is a potential for more severe toxic effects, and therefore, all routes of exposure should be minimized.

Ecotoxicological Information

There is limited information available on the environmental fate and ecotoxicity of this compound. However, it is prudent to prevent its release into the environment.[4] Organophosphorus compounds can be toxic to aquatic life, and all measures should be taken to avoid contamination of soil and water.

Conclusion

This compound is a valuable reagent in the synthesis of novel compounds for drug discovery and development. Its utility, however, is coupled with potential hazards that demand a high level of safety awareness and a commitment to rigorous handling protocols. By understanding the chemical's properties, implementing appropriate engineering controls and PPE, and adhering to safe handling and disposal procedures, researchers can mitigate the risks and continue to leverage this compound's synthetic potential.

Visualizations

Experimental Workflow for Safe Handling

References

- 1. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. CAS 10123-62-3: this compound [cymitquimica.com]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Applications of Diethyl (2-cyanoethyl)phosphonate

Introduction: Unveiling the Versatility of a Key Phosphonate Reagent

Diethyl (2-cyanoethyl)phosphonate (DCEP), identified by its CAS number 10123-62-3, is a versatile organophosphorus compound that has carved a significant niche in modern organic synthesis and materials science. Its unique molecular architecture, featuring a reactive phosphonate moiety and a cyanoethyl group, makes it a valuable precursor for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, key applications, and practical methodologies associated with this compound, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its pivotal role in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated nitriles, its emerging applications as a flame retardant in polymers, and its utility in the synthesis of novel phosphonate-containing polymers.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄NO₃P | |

| Molecular Weight | 191.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 110 °C at 0.1 mmHg | |

| Density | 1.08 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4380 |

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 3-bromopropionitrile. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the desired phosphonate.

Reaction Mechanism: A Step-by-Step Look

The mechanism of the Michaelis-Arbuzov reaction is a classic example of nucleophilic substitution at both the phosphorus and carbon centers.

Caption: Mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

-

Triethyl phosphite

-

3-Bromopropionitrile

-

Anhydrous toluene (or neat reaction)

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.1 equivalents).

-

Slowly add 3-bromopropionitrile (1.0 equivalent) to the triethyl phosphite. The reaction is often exothermic, so controlled addition is crucial.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120-160 °C.[1] The progress of the reaction can be monitored by observing the evolution of ethyl bromide, which has a low boiling point.

-

Continue heating for several hours until the reaction is complete (e.g., as monitored by TLC or GC-MS).

-

After cooling the reaction mixture, the crude product is purified by vacuum distillation to remove any unreacted starting materials and the ethyl bromide byproduct. This compound is obtained as a colorless to pale yellow liquid.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

A primary and highly valuable application of this compound is its use as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction provides a powerful and stereoselective method for the synthesis of α,β-unsaturated nitriles from aldehydes and ketones.[2] The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler work-up procedure due to the water-soluble nature of the phosphate byproduct.[3]

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a water-soluble phosphate byproduct. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2] Aromatic aldehydes, in particular, almost exclusively yield (E)-alkenes.[2]

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of (E)-Cinnamonitrile

The following is a representative protocol for the Horner-Wadsworth-Emmons reaction using this compound and benzaldehyde to synthesize (E)-cinnamonitrile.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion is indicated by TLC analysis.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure (E)-cinnamonitrile.

Substrate Scope and Yields

The Horner-Wadsworth-Emmons reaction with this compound is applicable to a wide range of aldehydes and ketones, generally providing good to excellent yields of the corresponding α,β-unsaturated nitriles. The table below summarizes typical yields for the reaction with various carbonyl compounds.

| Carbonyl Substrate | Product | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | (E)-Cinnamonitrile | 95 | >99:1 | [3] |

| 4-Chlorobenzaldehyde | (E)-4-Chlorocinnamonitrile | 92 | >99:1 | [3] |

| 4-Methoxybenzaldehyde | (E)-4-Methoxycinnamonitrile | 90 | >99:1 | [3] |

| Cyclohexanone | Cyclohexylideneacetonitrile | 85 | - | [3] |

| Acetophenone | (E)-3-Phenylbut-2-enenitrile | 78 | 95:5 | [3] |

Application as a Flame Retardant in Polymers

Phosphorus-based compounds are well-established as effective flame retardants for a variety of polymeric materials. They can act in both the condensed phase by promoting char formation and in the gas phase by quenching radical chain reactions in the flame. While specific data for this compound is limited in the provided search results, the functionalization of polymers with phosphonate groups has been shown to significantly enhance their flame retardancy.

For instance, the incorporation of phosphonate functionalities into polyethylene has been demonstrated to increase thermal stability and reduce heat release capacity, peak heat release rate, and total heat release.[4] This indicates that this compound, with its potential to be incorporated into polymer backbones or used as an additive, is a promising candidate for developing flame-retardant polymers.

A common method to assess flame retardancy is through the Limiting Oxygen Index (LOI) and UL 94 vertical burn tests. An increase in the LOI value (the minimum oxygen concentration required to support combustion) and achieving a V-0 rating in the UL 94 test are indicative of enhanced flame retardancy. While specific LOI and UL 94 data for polymers containing this compound are not available in the search results, the general trend for phosphonate-containing polymers is a significant improvement in these metrics.

Role in the Synthesis of Phosphonate-Containing Polymers

The reactivity of the cyanoethyl group and the phosphonate moiety in this compound makes it a valuable monomer or functionalizing agent for the synthesis of novel polymers with tailored properties. Phosphonate-containing polymers are of interest for a range of applications, including as flame retardants, ion-exchange resins, and biocompatible materials.

A potential synthetic route to incorporate this compound into a polymer backbone involves its conversion to a vinyl or acrylic monomer, followed by polymerization. For example, the cyanoethyl group could potentially be reduced to an amine and then converted to an acrylamide, or the phosphonate could be modified to contain a polymerizable group.

A more direct approach involves the post-polymerization modification of a pre-existing polymer with reactive sites. For instance, a polymer containing pendant alkyl halide groups could be reacted with triethyl phosphite in a Michaelis-Arbuzov-type reaction to introduce phosphonate functionalities. A two-step synthesis of phosphonate-functionalized polyethylenes has been described, which involves the copolymerization of ethylene with a bromo-functionalized comonomer, followed by a Michaelis-Arbuzov reaction with a trialkyl phosphite to introduce the phosphonate group.[4] This methodology could be adapted to incorporate this compound or similar structures into various polymer architectures.

Other Synthetic Applications

Beyond its primary role in the HWE reaction, this compound serves as a versatile reactant in various other organic transformations. It is used in the synthesis of:

-

Inhibitors of Phospholipase A2 and Triose Phosphate Isomerase: These enzymes are important targets in drug discovery, and phosphonate-containing molecules have shown promise as potent inhibitors.

-

HIV-1 Antivirals: The phosphonate group can mimic the phosphate group in nucleotides, making phosphonate-containing compounds interesting candidates for antiviral drug development.

-

Base-catalyzed stereospecific anti-Markovnikov addition reactants.

Conclusion and Future Outlook

This compound has established itself as a cornerstone reagent in organic synthesis, particularly for the stereoselective formation of α,β-unsaturated nitriles via the Horner-Wadsworth-Emmons reaction. Its utility extends to the synthesis of biologically active molecules and shows significant promise in the development of advanced materials, such as flame-retardant polymers and functionalized polymeric systems. As the demand for efficient and selective synthetic methodologies and high-performance materials continues to grow, the applications of this compound are poised for further expansion. Future research will likely focus on developing novel catalytic systems for its synthesis and reactions, exploring its incorporation into a wider range of polymeric materials to enhance their properties, and designing new phosphonate-based compounds with unique biological activities. The versatility and reactivity of this compound ensure its continued importance in the toolkit of synthetic chemists and material scientists.

References

- 1. The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl (2-cyanoethyl)phosphonate

Introduction: A Modern Approach to α,β-Unsaturated Nitriles

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and stereocontrol in the formation of carbon-carbon double bonds.[1][2][3] This olefination reaction, a modification of the classic Wittig reaction, employs a phosphonate-stabilized carbanion to react with aldehydes or ketones, yielding an alkene and a water-soluble phosphate byproduct that simplifies purification.[4][5] The HWE reaction is particularly advantageous due to the greater nucleophilicity of the phosphonate carbanion compared to the corresponding Wittig ylide, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[6]

This application note provides a detailed protocol and in-depth scientific insights for employing Diethyl (2-cyanoethyl)phosphonate in the HWE reaction to synthesize α,β-unsaturated nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[7][8] We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and offer practical advice for troubleshooting and optimization.

Mechanistic Rationale: Driving Stereoselectivity

The stereochemical outcome of the HWE reaction is a key feature and can be largely controlled by the reaction conditions and the structure of the reactants.[2][8] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.

The accepted mechanism proceeds through the following key steps:

-